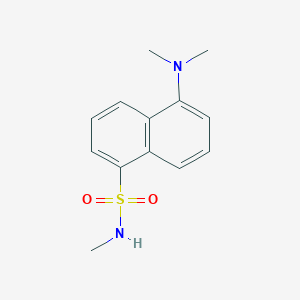

5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, etc .Wissenschaftliche Forschungsanwendungen

Biochemistry: Amino Acid Analysis

Application Summary

Dansyl-methylamine is used for the targeted quantification of amino acids in biological samples, which is essential for studying metabolic processes .

Methods of Application

The method involves chemical derivatization of amino acids using dansylation, followed by liquid chromatography-mass spectrometry (LC-MS) for analysis . The process includes sample preparation, dansylation, and instrumental analysis.

Results and Outcomes

This approach allows for the detailed quantification of 20 proteinogenic amino acids, providing a robust and rapid method for metabolic studies with high reproducibility and throughput .

Molecular Biology: Peptide Sequencing

Application Summary

Dansyl-methylamine is utilized in the Dansyl method for identifying N-terminal amino acids in peptides and proteins .

Methods of Application

Peptides are reacted with dansyl chloride, and after acid hydrolysis, the dansylated N-terminal amino acid is identified using thin-layer chromatography .

Results and Outcomes

The method is highly sensitive and has been instrumental in peptide sequence determination, especially when combined with Edman degradation .

Analytical Chemistry: Chromatography

Application Summary

Dansyl-methylamine derivatives are used in chromatography to identify and quantify amino acid residues in various samples .

Methods of Application

Amino acids are derivatized with dansyl chloride, separated by high-performance liquid chromatography (HPLC), and identified through chromatograms .

Results and Outcomes

The technique provides precise identification and quantification of amino acids, aiding in the analysis of complex biological matrices .

Environmental Science: Atmospheric Chemistry

Application Summary

Dansyl-methylamine is studied for its role in atmospheric chemistry, particularly in particle formation and aerosol dynamics .

Methods of Application

High-resolution modeling studies simulate the concentrations of methylamines, including dansyl-methylamine, to understand their environmental impact .

Results and Outcomes

The studies help in assessing the contributions of various emission sources to atmospheric amine levels and their implications for air quality .

Pharmacology: Metabolite Analysis

Application Summary

In pharmacology, dansyl-methylamine is used for the analysis of metabolites, which can reveal insights into drug metabolism and pharmacokinetics .

Methods of Application

Metabolites are derivatized using dansyl chloride and analyzed using LC-MS, providing detailed metabolic profiles .

Results and Outcomes

The method enables the identification of metabolic pathways and mechanisms, contributing to the understanding of drug effects and toxicity .

Medical Research: Metabolic Studies

Application Summary

Dansyl-methylamine plays a role in medical research by facilitating the study of amino acid metabolism in various diseases .

Methods of Application

Similar to biochemistry applications, dansylation is used for the quantification of amino acids in clinical samples, followed by LC-MS analysis .

Results and Outcomes

The outcomes provide valuable data on metabolic changes associated with diseases, aiding in diagnosis and treatment strategies .

These applications demonstrate the versatility of Dansyl-methylamine in advancing scientific research across multiple disciplines. Each application leverages the compound’s reactive properties to derive meaningful insights into biological processes, environmental systems, and medical conditions.

Chemistry: Synthesis of Luminescent Materials

Application Summary

Dansyl-methylamine is involved in the synthesis of luminescent materials, particularly ionic liquids derived from amino acids and methylcarbonate onium salt precursors .

Methods of Application

The synthesis involves green reagents and solvents, such as non-toxic dimethyl carbonate, for the methylation of onium salts and acid-catalyzed esterifications of amino acids. The dansylated amino acids are then coupled to methylcarbonate onium salts to produce luminescent ionic liquids .

Results and Outcomes

These luminescent ionic liquids exhibit green luminescence with high emission quantum yields and are photostable, making them suitable for various applications in materials science .

Proteomics: Protein Identification and Quantification

Application Summary

Dansyl-methylamine derivatives are used in proteomics for the identification and quantification of proteins within complex biological samples .

Methods of Application

Proteins are derivatized with dansyl chloride, and the resulting dansylated proteins are separated and analyzed using techniques like HPLC or mass spectrometry .

Results and Outcomes

This method provides a sensitive and accurate way to profile protein expression levels, which is crucial for understanding cellular processes and disease mechanisms .

Food Science: Detection of Amino Acid Content

Application Summary

Dansyl-methylamine is used in food science to detect and quantify the amino acid content in food products, ensuring nutritional quality and safety .

Methods of Application

Food samples undergo dansylation, and the derivatized amino acids are analyzed using chromatographic techniques to determine their concentration .

Results and Outcomes

The analysis provides essential information on the protein quality of food, which is vital for consumer health and regulatory compliance .

Forensic Science: Trace Evidence Analysis

Application Summary

Dansyl-methylamine can be applied in forensic science for the analysis of trace evidence, such as hair or fabric fibers, to aid in criminal investigations .

Methods of Application

Trace evidence samples are treated with dansyl chloride to reveal any amino acids present, which can then be analyzed and compared to known samples .

Results and Outcomes

This application assists in the identification of individuals or sources of materials, playing a critical role in forensic casework .

Environmental Monitoring: Water Quality Assessment

Application Summary

Dansyl-methylamine is utilized in environmental monitoring to assess water quality by detecting amino acids and other nitrogen-containing compounds .

Methods of Application

Water samples are analyzed for dansylated compounds using chromatography, providing insights into the presence of organic pollutants .

Results and Outcomes

The data obtained helps in evaluating the ecological health of water bodies and the effectiveness of wastewater treatment processes .

Pharmaceutical Development: Drug Discovery

Application Summary

Dansyl-methylamine plays a role in pharmaceutical development, particularly in drug discovery, where it aids in the identification of potential drug candidates .

Methods of Application

High-throughput screening methods use dansylated compounds to interact with target proteins, identifying binding affinities and activities .

Results and Outcomes

This application accelerates the discovery of new drugs by providing rapid and reliable data on compound efficacy and specificity .

These additional applications further illustrate the broad utility of Dansyl-methylamine in scientific research, spanning from material science to environmental studies, and from food safety to pharmaceutical development. Each application leverages the unique reactive properties of Dansyl-methylamine to facilitate critical analyses and advancements in their respective fields.

Organic Chemistry: Synthesis of Fluorescent Probes

Application Summary

Dansyl-methylamine is used in the synthesis of fluorescent probes for detecting specific molecules or ions .

Methods of Application

The synthesis involves reactions with various reagents to create probes that exhibit fluorescence upon interaction with the target molecule .

Results and Outcomes

These probes are valuable tools in biochemistry and medical diagnostics, providing a means to visualize and quantify the presence of specific biological targets .

Biotechnology: Enzyme-Linked Immunosorbent Assay (ELISA)

Application Summary

Dansyl-methylamine derivatives are employed as labels in ELISA to detect the presence of antibodies or antigens .

Methods of Application

The compound is conjugated to an antibody or antigen, and its presence is detected through the fluorescent signal after the ELISA reaction .

Results and Outcomes

This application is crucial for diagnostic tests, including those for infectious diseases and immune responses .

Nanotechnology: Quantum Dot Surface Modification

Application Summary

Dansyl-methylamine is involved in the surface modification of quantum dots to enhance their properties for imaging and sensing applications .

Methods of Application

The compound is used to modify the surface of quantum dots, improving their stability and biocompatibility .

Results and Outcomes

Modified quantum dots are used in a variety of imaging techniques, offering high-resolution and multi-color imaging capabilities .

Neurobiology: Neurotransmitter Detection

Application Summary

Dansyl-methylamine derivatives are utilized for the detection and quantification of neurotransmitters in neurological research .

Methods of Application

Neurotransmitters are derivatized with dansyl compounds and analyzed using chromatography or mass spectrometry .

Results and Outcomes

This allows for the study of neurotransmitter dynamics in various neurological conditions and the development of treatments .

Material Science: Polymer Analysis

Application Summary

Dansyl-methylamine is used in the analysis of polymers to determine their composition and structure .

Methods of Application

Polymers are treated with dansyl chloride, and the resulting dansylated polymers are analyzed to identify their monomeric units .

Results and Outcomes

This analysis is essential for understanding the properties of polymers and for the development of new materials .

Clinical Diagnostics: Biomarker Discovery

Application Summary

Dansyl-methylamine plays a role in the discovery of biomarkers for various diseases by enabling the detection of specific molecules in biological samples .

Methods of Application

Biomolecules are derivatized with dansyl compounds and analyzed to identify potential biomarkers .

Results and Outcomes

This contributes to the early diagnosis and monitoring of diseases, improving patient outcomes .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(dimethylamino)-N-methylnaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-14-18(16,17)13-9-5-6-10-11(13)7-4-8-12(10)15(2)3/h4-9,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHNBHIAQPTRBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609193 | |

| Record name | 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide | |

CAS RN |

5282-87-1 | |

| Record name | 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

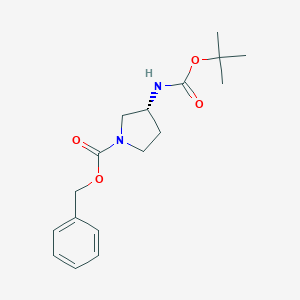

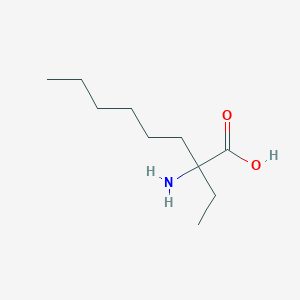

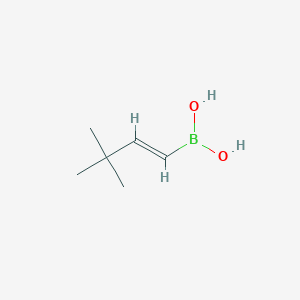

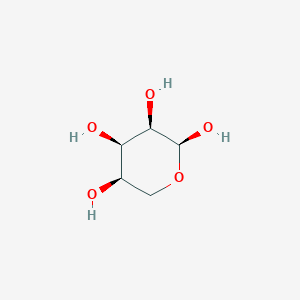

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

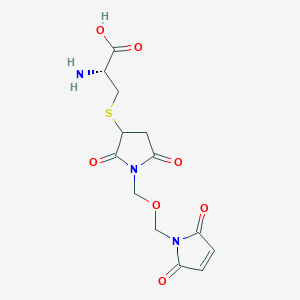

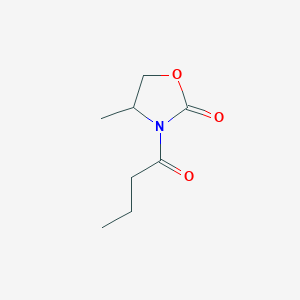

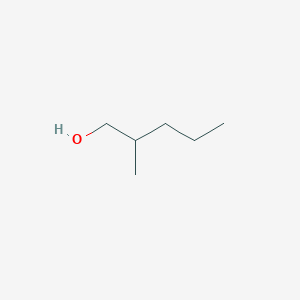

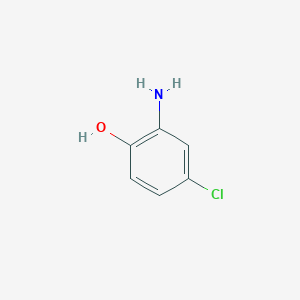

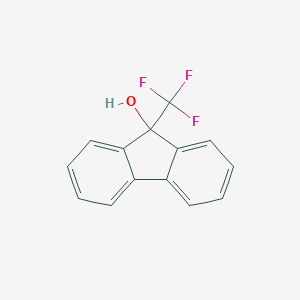

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.